molecular formula C13H9FN2O3 B2369342 N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 144205-37-8

N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B2369342
Key on ui cas rn: 144205-37-8
M. Wt: 260.224
InChI Key: BHZRTFDAJFZYBG-UHFFFAOYSA-N
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Patent
US06884890B2

Procedure details

6-[N-(3-Benzamido-4-fluorophenyl)amino]-1-(2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole was converted to Example 47 in a similar manner to that described for Example 11. 1H NMR (300 MHz, DMSO-d6) δ 12. (s, 1H, 10.0 (s, 1H), 8.38 (bs, 1H), 8.02 (d, 1H, J=8.78), 7.98 (d, 2H, J=6.87 Hz), 7.69 (d, 2H, J=7.27 Hz), 7.48-7.61 (m, 4H), 7.45 (s, 2H), 7.40 (t, 2H, J=7.28 Hz), 7.53-7.30 (t, 2H, J=7.28 Hz), 7.53-7.30 m, 2H), &.07 (d, 1H, J=1.55 Hz), 7.03 (m, 1H), 6.95 (dd, 1H), J=8.79 Hz, J=1.85 Hz), MS (ESI+) [M+H]/z Calc'd 449, found 449. Anal. Calc'd: C, 74.98. H, 4.72. N, 12.193 Found: C, 74.29. H, 4.76. N, 12.12. The starting material was prepared as follows: To a solution of 2-fluoro-5-nitro-phenylamine (3.12 g, 20 mmol) in dichloromethane (20 ml) at 23° C. under argon was added pyridine (1.94 ml, 24 mmol) and benzoyl chloride (2.8 ml, 24 mmol). After 45 minutes a white precipitate formed. The reaction mixture was concentrated in-vacuo then diluted with water and filtered to give a white solid which was re-suspended in MeOH and filtered again giving N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 93%). H NMR (300 MHz. CDCl3) δ 9.48 (dd, 1H. 3=6.8 Hz, J=2.81 Hz), 8.17 (bs, 1H), 8.03 (m, 1H), 7.92 (m, 2H), 7.52-7.65 (m, 3H), 7.31 (d, 1H, J=9.2 Hz). A mixture of N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g. 18.7 mmol) and 10% Pd/C (486 mg) in a 1:1 mixture of THF-MeOH (80 ml) was hydrogenated at 23° C. After 2.5 h the reaction mixture was filtered through celite and concentrated to give N-(5-Amino-2-fluoro-phenyl)-benzamide (3.92 g, 91%). MS (ESI+) [M+H]/z Calc'd 231, found 231. 6-[N-(3-Benzamido-4-fluorophenyl)amino]-1-(2-trimethylsilanyl-ethoxymethyl-3-E-styryl 1H-indazole was prepared in a similar manner as Example 48(a), step (iii) except that N-(5-amino-2-fluorophenyl)benzamide, and the compound prepared in Example 14, step (i) were used as starting materials. 1H NMR (300 MHz, CDCl3) δ 8.38 (dd, 1H, J=6.84 Hz, J=2.73 Hz), 8.09 (d, 1H, J=3.08 Hz), 7.86-7.91 (m, 3H), 7.48-7.61 (m, 5H), 7.28-7.45 (m, 4H), 7.19 (d, 1H, J=1.7 Hz), 7.08 (dd, 1H, J=10.48 Hz), 6.906.96 (n, 2H), 6.03 (bs, 1H), 5.66 (s, 2H), 3.62 (t, 2H, J=8.14 Hz), 0.91 (t, 2H, J=8.32 Hz), 0.0 (s, 9H). MS (ESI+) [M+H]/z Calc'd 579, found 579. Anal. Calc'd: C, 70.56. H, 6.10. N. 9.68. Found: C, 20.26. H, 6.08. N, 9.16.
[Compound]
Name
2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
486 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC([N+]([O-])=O)=CC=1N.N1C=CC=CC=1.C(Cl)(=O)C1C=CC=CC=1.[F:27][C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-])=O)=[CH:30][C:29]=1[NH:37][C:38](=[O:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>ClCCl.CO.[Pd].C1COCC1.CO>[NH2:34][C:31]1[CH:32]=[CH:33][C:28]([F:27])=[C:29]([NH:37][C:38](=[O:45])[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:30]=1 |f:7.8|

Inputs

Step One
Name
2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
1.94 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
4.86 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])NC(C1=CC=CC=C1)=O
Name
Quantity
486 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
THF MeOH
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared
CUSTOM
Type
CUSTOM
Details
After 45 minutes a white precipitate formed
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in-vacuo
ADDITION
Type
ADDITION
Details
then diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid which
FILTRATION
Type
FILTRATION
Details
filtered again giving N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 93%)
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 23° C
FILTRATION
Type
FILTRATION
Details
After 2.5 h the reaction mixture was filtered through celite and
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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